molecular formula C12H17N3O B7478382 (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone

(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone

Cat. No. B7478382
M. Wt: 219.28 g/mol
InChI Key: KXVPHLPRMGSTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone may increase the levels of acetylcholine in the brain, which could improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which could improve cognitive function and memory. It has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. Further studies are needed to better understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-cancer agent. Studies have shown that (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has anti-tumor activity in vitro, but more research is needed to determine its efficacy in vivo. Additionally, studies could investigate the potential of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone involves the reaction of 4-ethylpiperazine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-14-7-9-15(10-8-14)12(16)11-5-3-4-6-13-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVPHLPRMGSTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone

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